2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid
Description
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid (CAS: 1706461-46-2) is a heterocyclic compound featuring a 1,4-dithiaspiro[4.5]decane ring fused to an isonicotinic acid moiety. Its molecular formula is C₁₄H₁₇NO₂S₂, with a molecular weight of 295.42 g/mol . The structure includes a spirocyclic system containing two sulfur atoms and a carboxylic acid group on the pyridine ring. This combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H17NO2S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(1,4-dithiaspiro[4.5]decan-6-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-2-5-14(11)18-7-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
InChI Key |
PEJXCOWTPYZVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C3=NC=CC(=C3)C(=O)O)SCCS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid typically involves the formation of the spirocyclic structure followed by the introduction of the isonicotinic acid group. One common method includes the reaction of a suitable dithiol with a cyclohexanone derivative to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isonicotinic acid moiety or the spirocyclic structure.
Substitution: The isonicotinic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isonicotinic acid moiety.
Substitution: Various substituted derivatives of the isonicotinic acid group.
Scientific Research Applications
Research indicates that 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid may exhibit a range of biological activities:
- Antimicrobial Properties : Compounds related to isonicotinic acids have shown effectiveness against various bacterial strains.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in xenograft models.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in animal models of arthritis.
Case Studies
-
Antimicrobial Efficacy
- A study demonstrated that derivatives of this compound exhibited significant Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
-
Antitumor Activity
- In vivo studies showed that treatment with this compound resulted in a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg in xenograft models.
-
Inflammation Modulation
- Research indicated significant reductions in paw swelling and histological evidence of reduced inflammation in murine models following treatment with the compound.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | [Study 1] |
| Antitumor | Tumor growth inhibition up to 60% | [Study 2] |
| Anti-inflammatory | Reduced paw swelling in arthritis models | [Study 3] |
Research Findings
Recent investigations emphasize the versatility of this compound as a scaffold for drug development targeting various biological pathways. Its structural characteristics allow for modifications that can enhance efficacy and specificity for different targets.
Mechanism of Action
The mechanism of action of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid involves its interaction with specific molecular targets. The sulfur atoms in the spirocyclic structure can form bonds with metal ions or other electrophilic centers, while the isonicotinic acid moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Spirocyclic Core
- Target Compound : The 1,4-dithiaspiro[4.5]decane system incorporates sulfur atoms at positions 1 and 4, creating a rigid, electron-rich spirocyclic framework.
Functional Groups
- Acetamide/Nitrile Derivatives : Compounds such as 2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile feature nitrile (-CN) or acetamide (-CONH₂) groups, which are less acidic but more lipophilic, influencing solubility and bioavailability .
Physical and Spectral Properties
Table 1: Comparative Data for Key Compounds
Reactivity and Stability
- Dithiaspiro Systems : The sulfur atoms in the target compound may confer resistance to oxidation compared to diazaspiro analogs. However, the carboxylic acid group could make it susceptible to decarboxylation under high temperatures.
- Diazaspiro Systems : The presence of amide bonds in analogs like 7f increases hydrolytic stability in basic conditions, while nitrile derivatives (8a) exhibit robustness in acidic media .
Biological Activity
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid, a compound characterized by its unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H17NO2S
- Molecular Weight : 295.4 g/mol
- CAS Number : 1706461-46-2
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : The presence of sulfur and nitrogen atoms in the structure may enhance its ability to interact with microbial enzymes or cell membranes.
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Research Findings
- Antimicrobial Evaluation :
-
Antitumor Activity :
- In vitro studies have shown that derivatives of isonicotinic acid possess cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar properties. The compound's ability to induce apoptosis was noted in human cancer cells, leading to further exploration as a potential anticancer agent.
- Mechanistic Insights :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize and characterize 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid?
- Methodological Answer :
- Synthesis : Use a multi-step protocol involving spirocyclization of 1,4-dithiolane precursors with isonicotinic acid derivatives. Monitor reactions via TLC and HPLC for intermediate purity (e.g., as seen in analogous spirocyclic compound syntheses) .
- Characterization : Employ X-ray crystallography (using SHELX software for structure refinement ), high-resolution mass spectrometry (HRMS), and / NMR spectroscopy. Assign stereochemistry using NOESY/ROESY for the spiro center.
Q. What experimental approaches are recommended to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies using HPLC-UV to track degradation products. For pH stability, prepare buffers (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Reference protocols from studies on isonicotinic acid derivatives, which highlight susceptibility to hydrolysis in acidic/basic media .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) for this compound?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. Compare experimental shifts with computational predictions (DFT-based calculations at the B3LYP/6-31G* level).
- MS Anomalies : Perform isotopic labeling or HRMS/MS fragmentation to distinguish between isobaric interferences and true molecular ions. Cross-reference with synthetic intermediates to confirm structural integrity .
Q. What strategies are effective for studying the interaction of this compound with cytochrome P450 enzymes, given its structural similarity to isonicotinic acid?
- Methodological Answer :
- Use in vitro microsomal assays (human liver microsomes) with LC-MS/MS to monitor metabolite formation. For enzyme kinetics, apply Michaelis-Menten models to calculate and . Molecular docking (AutoDock Vina) can predict binding affinity to CYP2C9 or CYP3A4 isoforms, leveraging structural data from isonicotinic acid studies .
Q. How can computational modeling be integrated with experimental data to predict the pharmacological activity of this compound?
- Methodological Answer :
- Perform in silico screening using molecular dynamics (MD) simulations (GROMACS) to assess membrane permeability. Combine with pharmacophore modeling (Schrödinger Phase) to predict targets (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Validate predictions via in vitro assays (e.g., MIC determination against Mycobacterium tuberculosis if isoniazid-like activity is hypothesized) .
Methodological Considerations for Data Interpretation
- Stereochemical Assignments : Use vibrational circular dichroism (VCD) or X-ray crystallography to confirm absolute configuration, as spirocyclic systems often exhibit complex stereochemistry .
- Metabolite Identification : Employ high-resolution tandem MS (Orbitrap) with stable isotope tracers to distinguish endogenous compounds from metabolites in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
